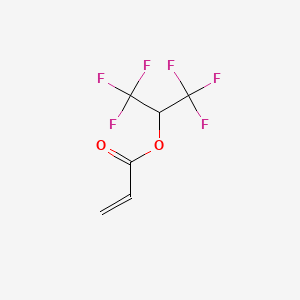

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

概述

描述

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is an organic compound with the chemical formula C6H4F6O2 and a molecular weight of 222.0852 g/mol . It is a colorless liquid known for its low viscosity and low surface tension. This compound is widely used in polymer chemistry due to its unique properties, including excellent thermal stability, solvent resistance, and chemical stability .

准备方法

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is typically synthesized through olefin polymerization reactions. One common method involves the reaction of 2,3,3,3-tetrafluoropropene with isopropyl acrylate in the presence of catalysts such as hydrofluoric acid or chlorofluoroalkanes at high temperatures . Another method is the reversible addition-fragmentation chain transfer (RAFT) polymerization, which uses dibenzyl carbonotrithioate as a chain transfer agent .

化学反应分析

Polymerization Reactions

HFIPA undergoes controlled polymerization via multiple mechanisms, enabling precise molecular weight control and functional group retention.

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

- Conditions : Cu(0) wire catalyst, Me₆-TREN ligand, trifluoroethanol solvent, 25°C, [M]₀/[I]₀ = 92 .

- Outcomes :

- Narrow molecular weight distribution (Đ = 1.1–1.3).

- Near-quantitative chain-end functionality (>95%).

- High monomer conversion (>90%) without side reactions.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Solvent | Trifluoroethanol | |

| Đ (Dispersity) | 1.1–1.3 | |

| Mn (g/mol) | Up to 20,400 |

Free-Radical Polymerization

- Stereochemical Control : Syndiotactic-rich polymers form at low temperatures (-20°C to 0°C) in bulk or toluene .

- Triad Tacticity (at -20°C):

- Activation Energy : ΔH‡ = 6.0 kcal/mol for propagation in bulk .

| Condition | Tacticity (rr/mr/mm) | Đ | Source |

|---|---|---|---|

| Bulk, -20°C | 62/30/8 | 1.8 | |

| Toluene, 0°C | 58/32/10 | 1.7 |

RAFT Copolymerization

| Monomer Pair | Mn Range (g/mol) | Đ | Source |

|---|---|---|---|

| HFIPA-MA | 5,000–15,000 | 1.1 |

Transesterification Reactions

HFIPA’s hexafluoroisopropyl ester undergoes efficient transesterification under mild conditions.

Base-Catalyzed Transesterification

- Catalysts : DBU or TBD (1–5 mol%) at 25°C .

- Rate Comparison : Faster than pentafluorophenyl esters due to enhanced electrophilicity .

- Applications : Functional group transformation in post-polymerization modifications.

| Catalyst | Time (h) | Conversion (%) | Source |

|---|---|---|---|

| DBU | 2 | >95 | |

| TBD | 1.5 | >95 |

Cycloaddition Reactions

HFIPA participates in [2+2] photocycloadditions with alkenes, driven by UV irradiation .

Reaction with Styrene

- Conditions : UV light (254 nm), 12 h, RT.

- Yield : 85% with >90% trans-selectivity .

- Mechanism : Electron-deficient acrylate enhances cyclobutane formation via charge-transfer interactions.

| Alkene | Yield (%) | Selectivity (trans:cis) | Source |

|---|---|---|---|

| Styrene | 85 | 9:1 | |

| 1-Hexene | 72 | 8:2 |

Copolymerization with Functional Monomers

HFIPA’s reactivity enables synthesis of amphiphilic copolymers for advanced applications.

Glycidyl Methacrylate Copolymers

| HFIPA Content (mol%) | Tg (°C) | Mn (g/mol) | Đ | Source |

|---|---|---|---|---|

| 30 | 45 | 12,000 | 1.2 | |

| 50 | 65 | 14,500 | 1.25 |

科学研究应用

Agrochemical Applications

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its chemical stability and hydrophobic nature make it an effective component in enhancing the performance of these formulations. The presence of fluorine atoms contributes to improved efficacy and longevity of the active ingredients in agricultural settings .

Table 1: Agrochemical Properties

| Property | Description |

|---|---|

| Stability | High thermal and chemical stability |

| Hydrophobicity | Enhances interaction with non-polar solvents |

| Application | Used in pesticide/herbicide formulations |

Pharmaceutical Applications

In the pharmaceutical field, this compound shows potential in drug delivery systems. Its ability to form copolymers through radical polymerization allows for the development of novel drug carriers that can improve bioavailability and controlled release profiles .

Case Study: Drug Delivery Systems

Recent studies have demonstrated that polymers synthesized from this compound can encapsulate therapeutic agents effectively while providing a protective barrier against degradation. These polymers exhibit favorable interactions with biological tissues due to their hydrophobic nature .

Table 2: Pharmaceutical Properties

| Property | Description |

|---|---|

| Bioavailability | Improved through polymeric formulations |

| Release Profile | Controlled release capabilities |

| Interaction | Favorable with biological tissues |

Polymer Science

The compound is extensively studied for its role in polymer science. It can undergo typical acrylate polymerization reactions and participate in Michael addition reactions due to its double bond. This versatility allows it to be combined with other monomers to create advanced materials with enhanced mechanical properties and chemical resistance .

Table 3: Polymerization Characteristics

| Characteristic | Description |

|---|---|

| Polymerization Type | Free-radical polymerization |

| Copolymerization | Enhances mechanical properties |

| Chemical Resistance | High due to fluorinated structure |

Surface Coatings

Another significant application is in the development of surface coatings. Polymers derived from this compound exhibit self-cleaning properties due to their low surface energy and hydrophobic nature. This characteristic is particularly beneficial in applications requiring durable and easy-to-clean surfaces .

Case Study: Self-Cleaning Coatings

Research has shown that coatings formulated with this compound can repel water and dirt effectively. The incorporation of dodecafluoroheptyl methacrylate further enhances these properties by modifying surface characteristics to achieve superior self-cleaning abilities .

Table 4: Surface Coating Properties

| Property | Description |

|---|---|

| Self-Cleaning | Effective dirt and water repellency |

| Durability | High resistance to environmental degradation |

| Surface Energy | Low surface energy facilitates cleaning |

作用机制

The mechanism of action of hexafluoroisopropyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms in its structure contributes to its high thermal stability and resistance to chemical degradation . These properties make it an effective monomer for creating polymers with specific desired characteristics.

相似化合物的比较

1,1,1,3,3,3-Hexafluoroisopropyl acrylate can be compared with other fluorinated acrylates such as:

- 2,2,2-Trifluoroethyl acrylate

- 2,2,2-Trifluoroethyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- Pentafluorophenyl acrylate

- 2,2,3,3-Tetrafluoropropyl methacrylate

What sets hexafluoroisopropyl acrylate apart is its unique combination of low surface tension, high thermal stability, and excellent solvent resistance, making it particularly valuable in applications requiring these specific properties .

生物活性

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) is a fluorinated monomer characterized by its unique structure and properties. Its molecular formula is H2C=CHCO2CH(CF3)2, with a molecular weight of 222.09 g/mol. This compound is recognized for its hydrophobic nature and is primarily utilized in industrial applications such as agrochemicals, pharmaceuticals, and coatings. Understanding the biological activity of HFIPA is crucial for assessing its safety and potential applications in various fields.

HFIPA is a clear, colorless liquid that is flammable and can irritate the skin, eyes, and respiratory system. Its fluorinated structure enhances the thermal stability and chemical resistance of the resulting polymers formed through radical polymerization processes. The compound's unique properties stem from its hydrophobic characteristics due to the presence of fluorine atoms.

Biological Activity Overview

Research into the biological activity of HFIPA primarily focuses on its interactions with biological systems and potential applications in biomedical fields. Key areas of investigation include:

- Toxicity Studies : HFIPA has been classified as a hazardous material due to its irritant properties. Studies have shown that exposure can lead to skin irritation and respiratory issues.

- Polymer Applications : HFIPA is used in developing self-lubricating surfaces that repel biological materials such as proteins and microorganisms. This property is particularly useful in medical devices to prevent biofilm formation.

1. Self-Lubricating Polymer Surfaces

A study demonstrated that surfaces coated with polymers derived from HFIPA exhibited significant reductions in biofilm formation by microorganisms like Pseudomonas aeruginosa. The slippery surfaces showed over 90% reduction in surface coverage by colonizable cells after just one day under static exposure conditions .

2. Fluorinated Copolymers

Research involving copolymerization of HFIPA with N-isopropylacrylamide (NIPAM) showed enhanced responsiveness to fluorinated contaminants. The resulting gels demonstrated increased swelling ratios when exposed to fluorosurfactants compared to non-fluorinated counterparts. This property indicates potential applications in environmental remediation .

Biological Interaction Data

- Irritation Potential : In vitro studies indicated that HFIPA can cause significant irritation to epithelial cells at concentrations commonly used in industrial applications.

- Biofilm Resistance : The use of HFIPA in polymer formulations resulted in a decrease of biofilm formation by more than 70% within one week, highlighting its efficacy in preventing microbial adhesion .

Comparative Analysis

The following table summarizes key findings related to the biological activity of HFIPA compared to other fluorinated acrylates:

| Compound | Biofilm Reduction (%) | Irritation Level | Applications |

|---|---|---|---|

| This compound (HFIPA) | >90% | Moderate | Medical devices, coatings |

| Trifluoroethyl Acrylate (TFEA) | 70% | Low | Environmental applications |

| Perfluorobutyl Acrylate | 60% | High | Coatings, adhesives |

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSWITGNWZSAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-19-6 | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10880178 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-89-6 | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HFIPA?

A1: The molecular formula of HFIPA is C₆H₄F₆O₂, and its molecular weight is 222.09 g/mol. []

Q2: Is HFIPA soluble in common organic solvents?

A2: Yes, HFIPA readily dissolves in various organic solvents, including ether, hexane, methanol, dichloromethane, and benzene. []

Q3: How does the hydrophobicity of HFIPA compare to other acrylate monomers like methyl methacrylate (MMA)?

A3: HFIPA exhibits higher hydrophobicity compared to MMA, as indicated by HPLC retention times. []

Q4: Can HFIPA undergo controlled radical polymerization?

A4: Yes, HFIPA has been successfully polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for control over molecular weight and dispersity. [, , ] , , ]

Q5: What is the relative polymerization reactivity of HFIPA compared to other acrylate monomers?

A5: In benzoyl peroxide (BPO) initiated polymerization, the overall rate decreases in the order of trifluoroethyl acrylate (TFEA) > MMA > trifluoroethyl methacrylate (TFEMA) > HFIPA > hexafluoroisopropyl methacrylate (HFIPMA). []

Q6: How does the incorporation of HFIPA affect the properties of polymer dispersed liquid crystals (PDLCs)?

A6: Partially fluorinated PDLC matrices incorporating HFIPA demonstrate enhanced optical properties, including improved contrast ratios, compared to non-fluorinated counterparts. []

Q7: Can HFIPA be used to create polymers with potential applications in organic electronics?

A7: Yes, HFIPA homopolymers and block copolymers can be synthesized and subsequently transesterified to create various p-type and n-type organic semiconductor acrylates for potential use in OLEDs, OFETs, and OPVs. []

Q8: Can HFIPA be used to improve the transparency of photoresist materials at 157 nm?

A8: Yes, incorporating HFIPA into acrylic and styrenic polymers results in unusually high transparency at 157 nm, making them potentially suitable for 157 nm lithography applications. [, ] , ]

Q9: What is the role of the hexafluoroisopropyl group in achieving this transparency?

A9: Both the electron-withdrawing nature and the steric bulk of the hexafluoroisopropyl group contribute to reducing the absorbance of the polymer at 157 nm. []

Q10: Can HFIPA be used in the development of thermally responsive materials?

A10: Yes, incorporating HFIPA into poly(N-isopropylacrylamide) networks can create thermally responsive materials with tunable lower critical solution temperatures (LCSTs). [, ] , ]

Q11: How does the incorporation of HFIPA influence the swelling behavior of these materials?

A11: The presence of HFIPA can enhance the swelling of these networks in solutions containing fluorosurfactants compared to water, potentially enabling their use as sensing materials. []

Q12: Can HFIPA polymers be chemically modified post-polymerization?

A12: Yes, the hexafluoroisopropyl ester group in HFIPA polymers can be readily transesterified with alcohols or amidated with amines, allowing for diverse post-polymerization modifications. [, , , ] , , , ]

Q13: Can HFIPA be incorporated into polymers alongside other functional monomers?

A13: Absolutely. HFIPA has been successfully copolymerized with various monomers, including glycidyl methacrylate, 2-hydroxy-2-methyl-1-(4-vinyl)phenylpropan-1-one, ((6-trimethylsilyl)-hex-5-yn-1-yl)vinyl ether, and N-vinyl carbazole, to create copolymers with diverse functionalities. [, , , ]

Q14: Can HFIPA be used to create orthogonally functionalized polymers?

A14: Yes, HFIPA's reactivity allows for its incorporation into polymers that can undergo orthogonal post-polymerization modifications. For instance, alternating copolymers of HFIPA and 7-octenyl vinyl ether can be sequentially modified via thiol-ene click chemistry and amidation, showcasing their potential for creating dual-functionalized materials. [, ]

Q15: How does the presence of HFIPA in cotton cellulose grafts affect their textile properties?

A15: Incorporating HFIPA into cotton cellulose grafts can influence properties like flex and flat abrasion resistance, breaking strength, and water repellency. These properties depend on factors like monomer structure and glass transition temperatures. []

Q16: Can HFIPA be used as a reagent in the Baylis-Hillman reaction?

A16: Yes, HFIPA is frequently employed as an activated alkene in the Baylis-Hillman reaction, facilitating the formation of valuable α-methylene-β-hydroxy carbonyl compounds. [, , , , , , , , , , ]

Q17: What are the advantages of using HFIPA in this reaction?

A17: HFIPA's electron-withdrawing hexafluoroisopropyl group enhances the electrophilicity of the alkene, promoting its reactivity in the Baylis-Hillman reaction. []

Q18: Can the Baylis-Hillman reaction with HFIPA be rendered enantioselective?

A18: Yes, chiral catalysts like β-isocupreidine (β-ICD) have been successfully employed to achieve high enantioselectivity in the Baylis-Hillman reaction between HFIPA and various aldehydes, including chiral N-Boc-α-amino aldehydes and aromatic N-diphenylphosphinoyl imines. [, , , , , , , , , , ]

Q19: What is the influence of the substrate structure on the enantioselectivity of the β-ICD-catalyzed Baylis-Hillman reaction with HFIPA?

A19: The stereochemical outcome of the reaction, specifically the enantioselectivity, is influenced by the chirality of the starting materials. This relationship between substrate and catalyst structure is referred to as a match-mismatch relationship. For example, with acyclic amino aldehydes, L-substrates demonstrate higher reactivity and syn selectivity compared to D-substrates. Conversely, with cyclic amino aldehydes, D-substrates exhibit superior anti selectivity and reactivity compared to their L-counterparts. []

Q20: Are there any alternative catalysts to β-ICD for the enantioselective Baylis-Hillman reaction with HFIPA?

A20: Yes, researchers have explored other catalysts, including a pseudoenantiomer of β-ICD and a trichloroacetylcarbamate derivative of β-ICD, both of which have shown promising results in achieving high enantioselectivities in the Baylis-Hillman reaction with HFIPA. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。